2-Chloro-4-morpholinopyrimidine-5-carbaldehyde
Overview
Description
2-Chloro-4-morpholinopyrimidine-5-carbaldehyde is a chemical compound with the linear formula C9H10ClN3O2 . It has a molecular weight of 227.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10ClN3O2/c10-9-11-5-7(6-14)8(12-9)13-1-3-15-4-2-13/h5-6H,1-4H2 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Potential Antisenility Agents
2-Chloro-4-morpholinopyrimidine-5-carbaldehyde has been utilized in the synthesis of potential antisenility agents. An example includes the synthesis of 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine (BW 394U, compound 4), demonstrating its value as an intermediate in pharmaceutical chemistry. Key intermediates were obtained using Vilsmeier-Haack reagent, highlighting its versatility in synthesizing complex molecules with potential therapeutic applications (Samano, Styles, & Chan, 2000).
Advanced Heterocyclic Chemistry
The compound is also significant in the field of heterocyclic chemistry, where it serves as a precursor in the synthesis of various heterocyclic compounds. Research in this area explores its reactivity and potential for creating biologically active molecules, contributing to the development of new drugs and materials (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Fused Polycyclic Pyrimidines Synthesis
This compound's derivatives have been investigated for their potential in synthesizing fused polycyclic pyrimidines. These compounds are known for a broad spectrum of biological activities, indicating the chemical's role in creating molecules with antibacterial, fungicidal, antiviral, and antitumor properties. This underscores its importance in medicinal chemistry and drug discovery processes (Harutyunyan, 2016).
Hydrogen-Bonded Frameworks and Sheets
The study of this compound derivatives extends into crystallography, where its derivatives have been analyzed for their ability to form hydrogen-bonded frameworks and sheets. This research provides insights into the molecular structures and interactions of this compound, contributing to our understanding of its potential applications in materials science (Bowes, Glidewell, Low, Melguizo, & Quesada, 2003).
Synthesis of Pyridopyrimidine Derivatives
Continuing studies focus on the synthesis of pyridopyrimidine derivatives from this compound. These derivatives exhibit significant biological activities, underscoring the compound's role in the development of new pharmacologically active agents. The research encompasses the condensation processes and the exploration of various reactions to synthesize novel compounds with enhanced biological functions (Harutyunyan, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
2-chloro-4-morpholin-4-ylpyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-9-11-5-7(6-14)8(12-9)13-1-3-15-4-2-13/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGKSZDVQUGXYAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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